molecular formula C13H20N2O4S B14176197 N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide CAS No. 919996-88-6

N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide

Cat. No.: B14176197
CAS No.: 919996-88-6
M. Wt: 300.38 g/mol
InChI Key: WFBKLGGXNUNFAS-UHFFFAOYSA-N
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Description

N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a hydroxyl group, a sulfonamide group, and a phenylbutyl side chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide typically involves the reaction of 4-phenylbutylamine with a sulfonyl chloride derivative, followed by the introduction of a hydroxyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final step involves the addition of hydroxylamine to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenylbutyl side chain can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-[methyl(4-phenoxyphenyl)sulfamoyl]propanamide
  • N-Hydroxy sulfonamides

Uniqueness

N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

919996-88-6

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-hydroxy-3-(4-phenylbutylsulfamoyl)propanamide

InChI

InChI=1S/C13H20N2O4S/c16-13(15-17)9-11-20(18,19)14-10-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,14,17H,4-5,8-11H2,(H,15,16)

InChI Key

WFBKLGGXNUNFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)CCC(=O)NO

Origin of Product

United States

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